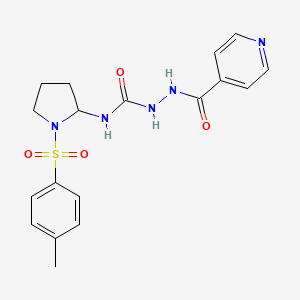
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
BenchChem offers high-quality N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide has been studied for its structural aspects and properties, particularly in forming gels and crystalline solids upon treatment with different acids. These compounds are of interest due to their potential in forming host-guest complexes with enhanced fluorescence emission properties, which can have applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-inflammatory Activities
Research has been conducted on derivatives of N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide for potential analgesic and anti-inflammatory activities. These compounds have been shown to exhibit significant activity in these areas, offering insights into new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activities
The compound and its derivatives have been evaluated for antimicrobial activities. Certain derivatives have shown effectiveness against various microbial strains, suggesting potential applications in the development of new antimicrobial agents (Patel & Shaikh, 2011).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of derivatives of this compound indicates potential applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research is pivotal for the development of more efficient solar energy technologies (Wu et al., 2009).
Enzyme Inhibition and Molecular Docking Studies
Studies on enzyme inhibition and molecular docking have been conducted with this compound's derivatives. These studies are crucial for understanding the interactions of these compounds with biological molecules, which can lead to the development of new drugs for various diseases (Riaz et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid with n-butylamine, followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid", "n-butylamine", "acetic anhydride", "dichloromethane", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "water" ] "Reaction": [ "Step 1: To a solution of 2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and diisopropylethylamine (1.2 equiv). Stir the mixture at room temperature for 10 minutes.", "Step 2: Add n-butylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add N,N-dimethylformamide (DMF) (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Step 4: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 5: Quench the reaction by adding a saturated solution of sodium bicarbonate and sodium chloride in water. Extract the organic layer with ethyl acetate.", "Step 6: Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide as a white solid." ] } | |
Número CAS |
946241-97-0 |
Nombre del producto |
N-butyl-2-(4-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide |
Fórmula molecular |
C28H34N4O4 |
Peso molecular |
490.604 |
Nombre IUPAC |
N-butyl-2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H34N4O4/c1-2-3-17-29-25(33)18-20-13-15-22(16-14-20)32-27(35)23-11-7-8-12-24(23)31(28(32)36)19-26(34)30-21-9-5-4-6-10-21/h7-8,11-16,21H,2-6,9-10,17-19H2,1H3,(H,29,33)(H,30,34) |
Clave InChI |
KTSRRCWQOGNFCX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




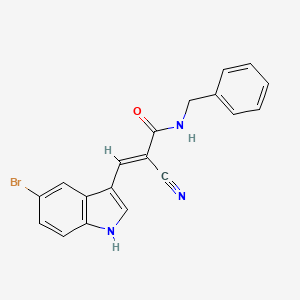
![4-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2589352.png)

![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)
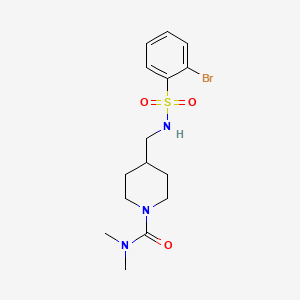
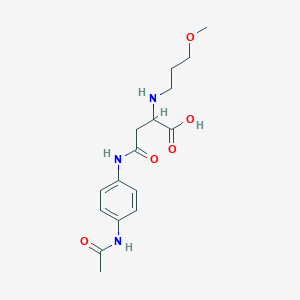

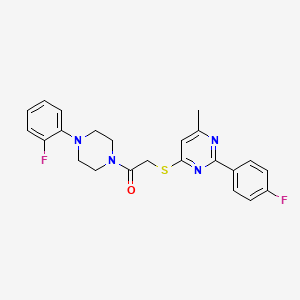
![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)
![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)
![(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2589365.png)
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2589368.png)
